

Introduction: The Significance of (Cyclopropylmethyl)(methyl)amine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Cyclopropylmethyl)(methyl)amine hydrochloride

Cat. No.: B2532590

[Get Quote](#)

(Cyclopropylmethyl)(methyl)amine hydrochloride is a secondary amine salt featuring a unique combination of a strained, hydrophobic cyclopropyl ring and a polar methylammonium group.^{[2][3]} This structural arrangement makes it an attractive synthon in the development of novel therapeutics, particularly in neuroscience and other areas where modulation of biological targets requires nuanced lipophilicity and basicity.^{[4][5]}

The hydrochloride salt form is intentionally employed to enhance the compound's stability and, critically, its aqueous solubility, which is a key factor in both synthetic reaction workups and pharmaceutical formulation.^{[5][6]} An accurate understanding of its solubility in a range of solvents is therefore not merely academic; it is essential for:

- Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.
- Formulation Science: Developing viable dosage forms with predictable bioavailability.
- Analytical Chemistry: Preparing standards and samples for quantification.

This guide will first outline the theoretical considerations governing the solubility of this molecule, followed by detailed, field-proven protocols for its experimental determination and quantification.

Physicochemical Profile and Theoretical Solubility Considerations

To predict and understand the solubility of **(Cyclopropylmethyl)(methyl)amine hydrochloride**, we must first consider its fundamental physicochemical properties.

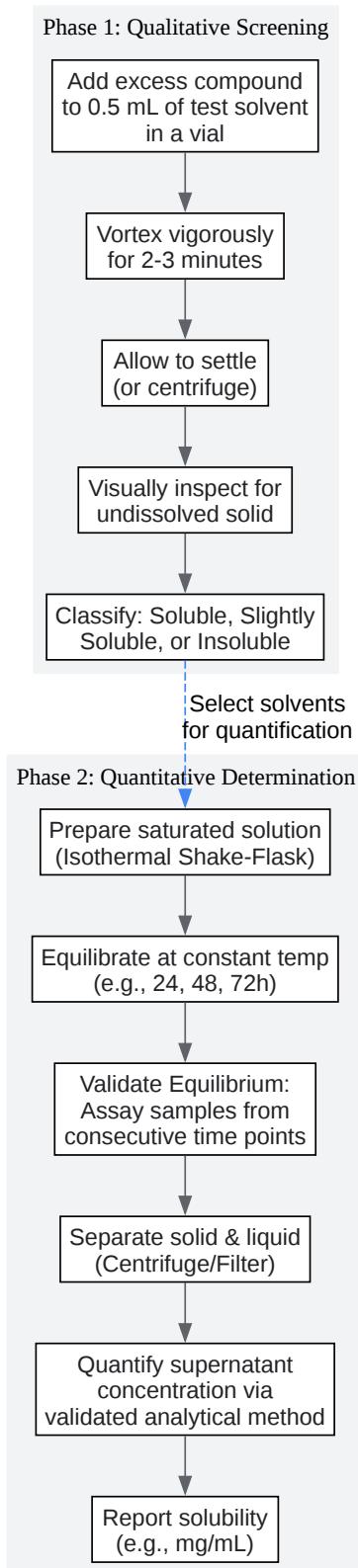
Property	Value	Source
Molecular Formula	C ₅ H ₁₂ ClN	PubChem[2]
Molecular Weight	121.61 g/mol	PubChem[2]
Appearance	Off-white to pale yellow semi-solid or low-melting solid	ChemicalBook[7]
Known Solubilities	Soluble in DMSO, Slightly soluble in Methanol	ChemicalBook[7]

The molecule's structure presents two opposing characteristics: the compact, nonpolar cyclopropylmethyl group, which favors solubility in organic solvents, and the ionic ammonium chloride group, which strongly favors solubility in polar, protic solvents like water.[5][6]

As an amine salt, its solubility in aqueous media is expected to be significantly influenced by pH.[6] In acidic to neutral conditions, the compound will exist predominantly in its ionized (protonated) form, maximizing its interaction with water molecules through hydrogen bonding and ion-dipole forces, leading to higher solubility. In basic conditions, it will be deprotonated to the free amine, (Cyclopropylmethyl)(methyl)amine, which is significantly more lipophilic and less water-soluble.

For organic solvents, a qualitative prediction can be made:

- Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected due to their ability to solvate both the ionic and organic portions of the molecule.
- Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated, as these solvents are effective at solvating cations.


- Nonpolar Solvents (e.g., Toluene, Hexanes): Poor solubility is expected, as these solvents cannot effectively solvate the ionic ammonium chloride group. This is a common characteristic, as seen with the negligible solubility of similar amine salts in nonpolar aromatic solvents.^[8]

Experimental Determination of Solubility

Where published data is unavailable, a systematic experimental approach is required. The following protocols are designed as a self-validating system to generate reliable and reproducible solubility data.

Workflow for Solubility Characterization

The overall process involves a preliminary screening to identify suitable solvents, followed by a rigorous quantitative analysis in selected solvents at various temperatures.

[Click to download full resolution via product page](#)

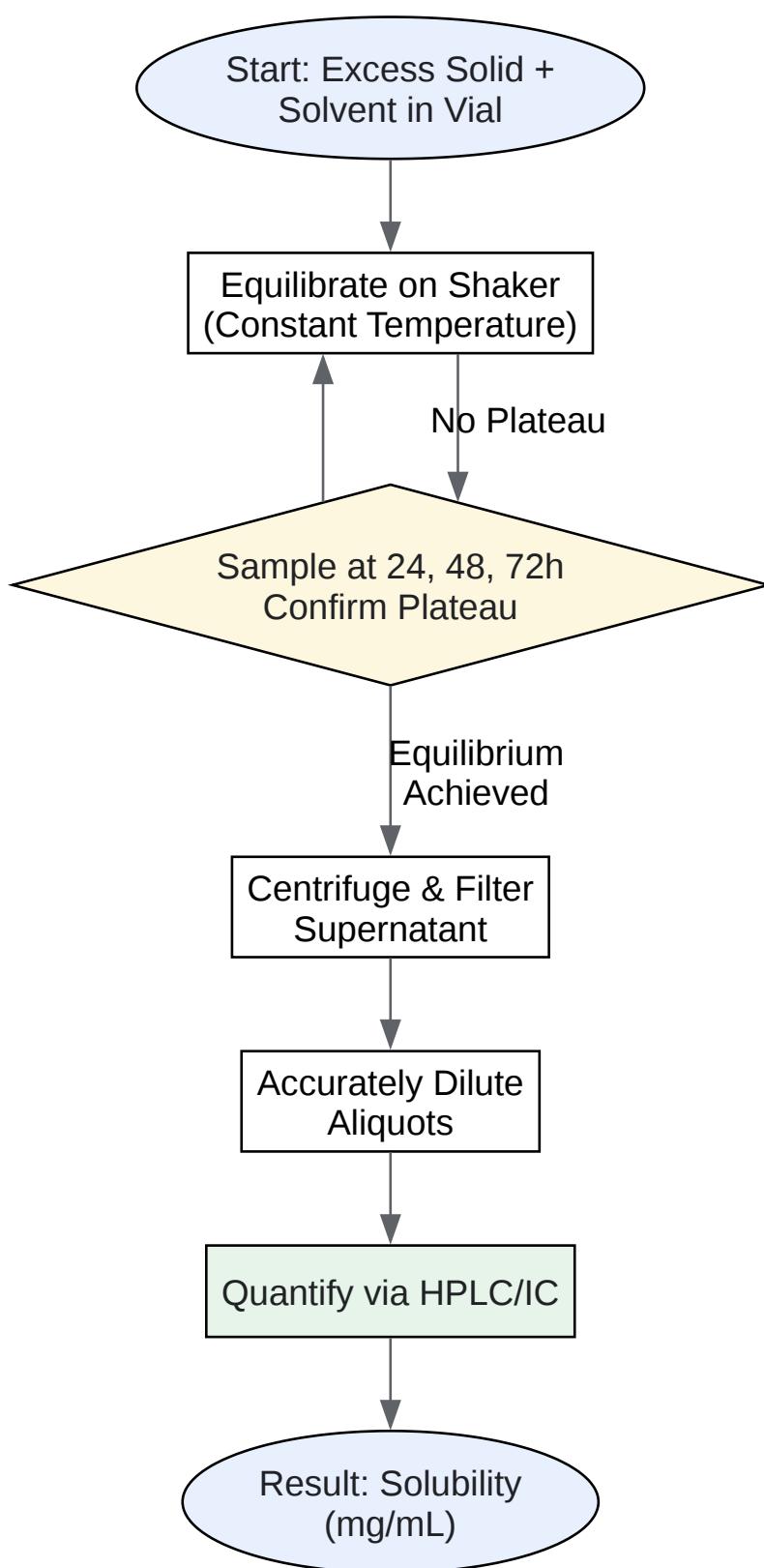
Caption: Workflow for Solubility Determination.

Protocol 1: Quantitative Solubility by Isothermal Shake-Flask Method

This method is the gold standard for determining thermodynamic equilibrium solubility, aligning with principles outlined in guidelines like OECD Test Guideline 105.[\[9\]](#)

Objective: To determine the saturation solubility of **(Cyclopropylmethyl)(methyl)amine hydrochloride** in a specific solvent at a controlled temperature.

Materials:


- **(Cyclopropylmethyl)(methyl)amine hydrochloride**
- Selected solvent (e.g., deionized water, ethanol)
- Analytical balance
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE or PVDF)
- Validated analytical instrument (e.g., HPLC, IC)

Methodology:

- Preparation: Add an excess amount of the compound to a vial (e.g., 20-50 mg to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.
- Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
- Equilibrium Validation (Trustworthiness Pillar): Equilibrate the samples for a predetermined period (e.g., 72 hours). To ensure true equilibrium has been reached, take samples at

multiple time points (e.g., 24, 48, and 72 hours). Analyze these samples; equilibrium is confirmed when the concentration plateaus.

- **Phase Separation:** Once equilibrium is reached, stop the agitation and allow the vials to stand at the controlled temperature for at least 1 hour. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
- **Sample Collection:** Carefully withdraw an aliquot of the clear supernatant. For added certainty, pass this aliquot through a syringe filter to remove any remaining micro-particulates.
- **Dilution & Analysis:** Immediately dilute the sample gravimetrically or volumetrically with the appropriate mobile phase or solvent to bring it into the calibrated range of the analytical method.
- **Quantification:** Analyze the diluted sample using a pre-validated analytical method (see Section 4.0) to determine the concentration.
- **Calculation:** Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

[Click to download full resolution via product page](#)

Caption: Isothermal Shake-Flask Experimental Workflow.

Analytical Quantification Methods

Accurate quantification of the dissolved amine is paramount. Due to the lack of a strong chromophore in **(Cyclopropylmethyl)(methyl)amine hydrochloride**, direct UV detection can be challenging.

Recommended Technique: HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)

- Principle: These are universal detectors that do not require the analyte to have a chromophore. They are ideal for non-volatile analytes like amine salts.
- Methodology: A mixed-mode chromatography approach, utilizing a column with both reversed-phase and cation-exchange properties, is highly effective for retaining polar basic compounds like this amine.[\[10\]](#)
 - Column: Mixed-mode (e.g., Coresep 100) or HILIC column.
 - Mobile Phase: A simple mobile phase of acetonitrile and water with an additive like trifluoroacetic acid (TFA) can provide good retention and peak shape.[\[10\]](#)
 - Validation: The method must be validated for linearity, accuracy, and precision across the expected concentration range.

Alternative Technique: Ion Chromatography (IC) with Suppressed Conductivity

- Principle: IC is specifically designed to separate and quantify ions. Suppressed conductivity provides superior sensitivity for ions compared to direct conductivity detection.[\[11\]](#)
- Methodology:
 - Column: A cation-exchange column (e.g., Dionex IonPac CS19) is used.
 - Eluent: An acidic eluent, such as methanesulfonic acid (MSA), is typically used to elute the protonated amine.[\[11\]](#)
 - Application: This technique is highly effective for determining the concentration of the amine cation in aqueous solutions.

Data Presentation and Interpretation

Solubility data should be presented in a clear, tabular format. The following table is a template for reporting results from the isothermal shake-flask method.

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)	Method
Water	25	Experimental Value	Calculated Value	HPLC-CAD
Water	37	Experimental Value	Calculated Value	HPLC-CAD
Ethanol	25	Experimental Value	Calculated Value	HPLC-CAD
Methanol	25	Experimental Value	Calculated Value	HPLC-CAD
Dichloromethane	25	Experimental Value	Calculated Value	HPLC-CAD

Interpretation: This data directly informs critical decisions. For instance, high solubility in water at 25 °C and 37 °C supports its development in an aqueous oral formulation. Low solubility in a solvent like dichloromethane would suggest it is a poor choice for a reaction solvent but could potentially be used as an anti-solvent for crystallization from a more polar medium.

Conclusion

(Cyclopropylmethyl)(methyl)amine hydrochloride is a compound of significant interest in modern chemistry. While its solubility data is not widely published, this guide provides the theoretical framework and robust, validated experimental protocols necessary for any research or development professional to generate this critical information. By combining the isothermal shake-flask method with a suitable analytical technique like HPLC-CAD or Ion Chromatography, scientists can produce the high-quality, reliable data needed to accelerate their synthesis, formulation, and analytical development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. longdom.org [longdom.org]
- 2. (Cyclopropylmethyl)(methyl)amine hydrochloride | C5H12ClN | CID 12919210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Cyclopropylmethyl)methylamine | C5H11N | CID 12919209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Buy [1-[(Methylamino)methyl]cyclopropyl]methanol HCl | 2309475-53-2 [smolecule.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. N-CYCLOPROPYL-METHYLAMINE HCL | 67376-94-7 [amp.chemicalbook.com]
- 8. Methylamine freebase/HCl salt solubilities , Hive Newbee Forum [chemistry.mdma.ch]
- 9. gassnova.no [gassnova.no]
- 10. helixchrom.com [helixchrom.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Introduction: The Significance of (Cyclopropylmethyl)(methyl)amine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2532590#cyclopropylmethyl-methyl-amine-hydrochloride-solubility-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com